molecular formula C23H24O8 B14440638 (5R,5aR,8aR,9R)-5-hydroxy-5-methyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one CAS No. 78215-93-7

(5R,5aR,8aR,9R)-5-hydroxy-5-methyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one

Cat. No.: B14440638
CAS No.: 78215-93-7
M. Wt: 428.4 g/mol
InChI Key: WFRLJGNYKYVMET-YBFPIEQSSA-N
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Description

The compound (5R,5aR,8aR,9R)-5-hydroxy-5-methyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-2benzofuro[6,5-f][1,3]benzodioxol-8-one is a complex organic molecule with a unique structure It features a benzofurobenzodioxol core, which is a fused ring system, and is substituted with hydroxy, methyl, and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,5aR,8aR,9R)-5-hydroxy-5-methyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-2benzofuro[6,5-f][1,3]benzodioxol-8-one typically involves multi-step organic reactions. The key steps include the formation of the benzofurobenzodioxol core, followed by the introduction of the hydroxy, methyl, and trimethoxyphenyl substituents. Common reagents used in these reactions include organometallic reagents, oxidizing agents, and protecting groups to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl group in the benzofurobenzodioxol core can be reduced to an alcohol.

    Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for the development of new drugs or as a probe to study biological pathways.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (5R,5aR,8aR,9R)-5-hydroxy-5-methyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-2benzofuro[6,5-f][1,3]benzodioxol-8-one exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5R,5aR,8aR,9R)-5-hydroxy-5-methyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-2benzofuro[6,5-f][1,3]benzodioxol-8-one lies in its complex fused ring system and specific substituents, which confer distinct chemical and biological properties

Properties

CAS No.

78215-93-7

Molecular Formula

C23H24O8

Molecular Weight

428.4 g/mol

IUPAC Name

(5R,5aR,8aR,9R)-5-hydroxy-5-methyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one

InChI

InChI=1S/C23H24O8/c1-23(25)13-8-16-15(30-10-31-16)7-12(13)19(20-14(23)9-29-22(20)24)11-5-17(26-2)21(28-4)18(6-11)27-3/h5-8,14,19-20,25H,9-10H2,1-4H3/t14-,19+,20-,23-/m0/s1

InChI Key

WFRLJGNYKYVMET-YBFPIEQSSA-N

Isomeric SMILES

C[C@]1([C@H]2COC(=O)[C@@H]2[C@@H](C3=CC4=C(C=C31)OCO4)C5=CC(=C(C(=C5)OC)OC)OC)O

Canonical SMILES

CC1(C2COC(=O)C2C(C3=CC4=C(C=C31)OCO4)C5=CC(=C(C(=C5)OC)OC)OC)O

Origin of Product

United States

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